N-[3-(4-methyl-1-piperidinyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-[3-(4-methyl-1-piperidinyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.262362685 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Method Development
Researchers have developed nonaqueous capillary electrophoretic separation techniques for imatinib mesylate (IM) and related substances, including N-[3-(4-methyl-1-piperidinyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide. This method is promising for the quality control of IM due to its simplicity, effectiveness, and affordability (Ye et al., 2012).
Metabolism Studies
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has revealed the presence of related benzamide derivatives. These findings are crucial for understanding the drug's metabolic pathways and optimizing its efficacy and safety profile (Gong et al., 2010).
Potential Therapeutic Uses
- Anti-Fatigue Effects : A series of benzamide derivatives, including this compound, have been synthesized and shown to enhance the forced swimming capacity in mice, suggesting potential anti-fatigue applications (Wu et al., 2014).
- Anti-Acetylcholinesterase Activity : Research on piperidine derivatives indicates significant anti-acetylcholinesterase activity, highlighting potential for development as antidementia agents (Sugimoto et al., 1990).
Bioactivity and Metal Complex Formation
Studies on benzamides and their copper and cobalt complexes have shown improved antibacterial activity against various bacterial strains, suggesting potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18-9-15-23(16-10-18)14-4-11-22-21(25)20-7-5-19(6-8-20)17-24-12-2-3-13-24/h5-8,18H,2-4,9-17H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRUOFICXHUJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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